molecular formula C22H30 B12434123 1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene CAS No. 62678-55-1

1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

Cat. No.: B12434123
CAS No.: 62678-55-1
M. Wt: 294.5 g/mol
InChI Key: MXPFGLQFUKPBEZ-UHFFFAOYSA-N
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Description

1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with four methyl groups and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylhexane, which serves as the core structure.

    Substitution Reaction: The hexane derivative undergoes a substitution reaction with benzene derivatives in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: AlCl3, FeCl3, various electrophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Functionalized benzene derivatives.

Scientific Research Applications

1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetramethylhexane: A structurally related compound with similar properties.

    Hexane, 2,2,3,4-tetramethyl-: Another isomer with different substitution patterns.

    Benzene derivatives: Compounds with benzene rings and various substituents.

Uniqueness

1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

62678-55-1

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene

InChI

InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3

InChI Key

MXPFGLQFUKPBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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